molecular formula C19H21N3O2 B2738375 N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide CAS No. 1206986-37-9

N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Cat. No.: B2738375
CAS No.: 1206986-37-9
M. Wt: 323.396
InChI Key: KRYUEFCGEQGSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a complex organic compound that features a quinoxaline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the quinoxaline moiety imparts unique chemical properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The tert-butylphenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids are often employed to facilitate the Friedel-Crafts acylation, while the amidation step may be carried out using coupling reagents like EDCI or DCC to ensure high efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent for the treatment of cancer and other diseases due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials, including polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the tert-butylphenyl group can enhance binding affinity through hydrophobic interactions. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
  • N-(4-ethylphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
  • N-(4-isopropylphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Uniqueness

N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the compound’s stability. This structural feature can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds with different alkyl substituents.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-19(2,3)13-8-10-14(11-9-13)20-18(24)22-12-17(23)21-15-6-4-5-7-16(15)22/h4-11H,12H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYUEFCGEQGSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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